An In-depth Technical Guide to the Synthesis of Bensulfuron-methyl
An In-depth Technical Guide to the Synthesis of Bensulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways and key intermediates involved in the production of Bensulfuron-methyl, a selective sulfonylurea herbicide. The information presented is collated from various scientific and patent literature, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Overview of the Synthesis Pathway
The synthesis of Bensulfuron-methyl is a multi-step process that primarily involves the preparation of two key intermediates, followed by their condensation to form the final product. The core of the synthesis lies in the formation of a sulfonylurea bridge between a pyrimidine (B1678525) moiety and a substituted benzene (B151609) ring.
The two primary intermediates are:
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o-Methoxycarbonylbenzylsulfonyl Isocyanate
The general synthetic approach involves the independent synthesis of these two intermediates, followed by their reaction to yield Bensulfuron-methyl.
Synthesis of Intermediates
Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)
Several synthetic routes for ADMP have been reported, with the most common starting materials being guanidine (B92328) salts with diethyl malonate or malononitrile (B47326).
Route 1: From Guanidine Nitrate (B79036) and Diethyl Malonate
This traditional method involves a two-step process: the cyclization of guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine, followed by a methylation reaction.[1]
Experimental Protocol:
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine [1][2]
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To a 500 mL four-necked flask, add guanidine nitrate and diethyl malonate in a molar ratio of 1-1.5:1.
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Add anhydrous methanol (B129727) (5-40 mL) and stir to form a mixed solution.
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At a temperature of 40-60°C, add liquid sodium methoxide (B1231860) dropwise at a constant speed.
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After the addition is complete, heat the mixture to 68°C and reflux for 3.5 hours.
-
Distill to recover the methanol, leaving a white solid.
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Dissolve the solid in water, filter to remove any insoluble materials, and adjust the pH to 5-6 with 0.1 M HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.
Step 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine [1]
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In a 150 mL autoclave, place 25.4 g of 2-amino-4,6-dihydroxypyrimidine, 72 g of dimethyl carbonate (molar ratio 1:4), and a catalyst (e.g., 1.27 g hydrotalcite or 0.4 g NaOH).
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Heat the mixture to 140°C for 8 hours.
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After cooling, remove the insoluble solids by filtration.
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The filtrate is distilled under reduced pressure (0.05 atm, 40°C) to obtain crude 2-amino-4,6-dimethoxypyrimidine.
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Recrystallize the crude product from ethyl acetate (B1210297) to yield the pure compound.
Route 2: From Malononitrile
This alternative route involves the reaction of malononitrile with methanol and hydrogen chloride, followed by cyclization.[3]
Experimental Protocol:
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In a reactor, charge toluene (B28343) and malononitrile.
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Add methanol while stirring at room temperature.
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Pass dry HCl gas through the reaction mixture at a temperature of 0-20°C to form 3-amino-3-methoxy-N-cyano-2-propenimidate.
-
The resulting intermediate is then cyclized in the presence of a base to yield 2-amino-4,6-dimethoxypyrimidine.
| Reactant/Product | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Route 1, Step 1 | ||||||
| Guanidine Nitrate:Diethyl Malonate | 1.2:1 | 68 | 3.5 | 95 | - | |
| Guanidine Nitrate:Diethyl Malonate | 1:1 | 68 | 3.5 | 83 | - | |
| Route 1, Step 2 | ||||||
| 2-amino-4,6-dihydroxypyrimidine:Dimethyl Carbonate | 1:4 | 140 | 8 | 28.6 | >99 | |
| Route 2 | ||||||
| Malononitrile | - | 0-20 (HCl addition) | - | 77+ | >99 |
Table 1: Quantitative Data for the Synthesis of 2-Amino-4,6-dimethoxypyrimidine
Synthesis of o-Methoxycarbonylbenzylsulfonyl Isocyanate
This intermediate is typically synthesized from a corresponding sulfonamide, which is then converted to the isocyanate.
Experimental Protocol:
Step 1: Synthesis of o-Methoxycarbonylbenzyl Sulfonamide
While specific protocols for this exact sulfonamide are not detailed in the provided search results, a general approach involves the chlorosulfonation of a suitable precursor followed by amination. A related synthesis for methyl 2-methoxy-5-sulfamoylbenzoate is provided as a reference.
Step 2: Synthesis of o-Methoxycarbonylbenzylsulfonyl Isocyanate
The sulfonamide is reacted with phosgene (B1210022) or a phosgene substitute to form the isocyanate.
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In a photochemical kettle, add a xylene solution of benzylsulfamide (B89561) and a catalyst such as n-butyl isocyanate.
-
Introduce phosgene gas into the mixture. The reaction temperature is maintained at 100-120°C for 2-4 hours to synthesize o-methoxycarbonylbenzyl sulfamide (B24259).
-
The resulting sulfamide is then further reacted with phosgene to yield the o-methoxycarbonylbenzylsulfonyl isocyanate.
-
Excess phosgene and solvent are removed by gas stripping.
| Reactant/Product | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phosgene:Benzylsulfamide suspension | 2-4:1 | 100-120 | 2-4 | - |
Table 2: Quantitative Data for the Synthesis of o-Methoxycarbonylbenzylsulfonyl Isocyanate
Final Condensation to Bensulfuron-methyl
The final step in the synthesis is the condensation of 2-amino-4,6-dimethoxypyrimidine with o-methoxycarbonylbenzylsulfonyl isocyanate.
Experimental Protocol:
-
In a synthesis reactor, continuously add the o-methoxycarbonylbenzylsulfonyl isocyanate and 2-amino-4,6-dimethoxypyrimidine in a molar ratio of 1:1.02.
-
Maintain the reaction temperature between 50-60°C for 2-7 hours.
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Transfer the material to an insulation reaction still and maintain the temperature at 60-70°C for 1-3 hours.
-
The product, Bensulfuron-methyl, is then isolated by centrifugal separation.
| Reactant/Product | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isocyanate:ADMP | 1:1.02 | 50-60 | 2-7 | up to 98 | |
| Insulation Reaction | - | 60-70 | 1-3 | - |
Table 3: Quantitative Data for the Final Condensation Step
